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Compound of Interest

Compound Name: 2-Nitrobenzenesulfonyl chloride

Cat. No.: B045322 Get Quote

CAS Number: 1694-92-4

Introduction

o-Nitrobenzenesulfonyl chloride, also known as 2-nitrobenzenesulfonyl chloride or nosyl

chloride (NsCl), is a highly versatile reagent in modern organic synthesis. Its primary role is as

a protecting group for primary and secondary amines, offering a unique combination of stability

and facile cleavage under mild conditions. This attribute makes it particularly valuable in the

multi-step synthesis of complex molecules, such as peptides and pharmaceuticals. This

technical guide provides an in-depth overview of o-nitrobenzenesulfonyl chloride, including its

chemical and physical properties, detailed experimental protocols for its use, and its

applications in the synthesis of biologically active compounds.

Chemical and Physical Properties
o-Nitrobenzenesulfonyl chloride is a light yellow crystalline powder.[1] It is sensitive to moisture

and should be handled and stored accordingly to maintain its reactivity.[1] Key physical and

chemical properties are summarized in the table below.
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Property Value Reference(s)

CAS Number 1694-92-4 [2]

Molecular Formula C6H4ClNO4S [2]

Molecular Weight 221.62 g/mol [2]

Appearance
White to yellowish-brown

crystalline powder
[2]

Melting Point 63-67 °C [3]

Solubility

Soluble in toluene,

tetrahydrofuran, methylene

chloride, ethyl acetate, and

dimethylformamide. Insoluble

in water.

[4]

Density ~1.6 g/cm³ [1]

Spectral Data
Type Key Peaks/Signals Reference(s)

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.27, 7.95, 7.91, 7.89 [5]

Mass Spectrum (MS)
Molecular Ion (M+): 221 m/z,

Base Peak: 186 m/z
[5][6]

Infrared (IR)

Strong characteristic bands for

sulfonyl chlorides are expected

around 1370-1410 cm⁻¹ and

1166-1204 cm⁻¹.

[6]

Synthesis of o-Nitrobenzenesulfonyl Chloride
The most common laboratory and industrial synthesis of o-nitrobenzenesulfonyl chloride

involves the chlorination of di-o-nitrophenyl disulfide.[1]
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Experimental Protocol: Synthesis from Di-o-nitrophenyl
Disulfide
This protocol is adapted from Organic Syntheses.[7]

Materials:

Di-o-nitrophenyl disulfide

Concentrated hydrochloric acid (sp. gr. 1.18)

Concentrated nitric acid (sp. gr. 1.42)

Chlorine gas

Glacial acetic acid

Concentrated ammonium hydroxide (sp. gr. 0.90)

Water

Procedure:

In a 3-L three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and a

gas inlet tube, place 200 g of di-o-nitrophenyl disulfide, 1 L of concentrated hydrochloric acid,

and 200 cc of concentrated nitric acid.[7]

Pass a stream of chlorine gas into the mixture at a rate of about two bubbles per second and

warm the solution on a steam bath to 70°C.[7]

Continue heating and the addition of chlorine for one hour after the disulfide has melted.[7]

Separate the sulfonyl chloride from the supernatant liquid by decantation and wash it with

two 300-cc portions of warm water (70°C).[7]

Allow the product to solidify and drain the water as completely as possible.[7]
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Dissolve the washed chloride in 140 cc of glacial acetic acid at 50–60°C and quickly filter the

solution by suction.[7]

Chill the filtrate in cold water and stir vigorously to induce crystallization.[7]

Triturate the mixture with 1 L of cold water and decant. Repeat this process twice.[7]

Add 1 L of cold water and 10 cc of concentrated ammonium hydroxide with stirring.[7]

Collect the crystals on a filter, wash with 200 cc of water, and allow them to air dry. The yield

is approximately 240 g (84% of the theoretical amount).[7]
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Synthesis of o-Nitrobenzenesulfonyl Chloride
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Synthesis of o-Nitrobenzenesulfonyl Chloride.

Application in Amine Protection (Nosylation)
The 2-nitrobenzenesulfonyl (nosyl) group is a robust protecting group for primary and

secondary amines. It is stable to a wide range of acidic and basic conditions.[1]

Experimental Protocol: Nosylation of a Primary Amine
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Materials:

Primary amine (1.0 eq)

o-Nitrobenzenesulfonyl chloride (1.1 eq)

Pyridine or Triethylamine (1.5 - 2.0 eq)

Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

1M HCl solution

Saturated NaHCO₃ solution

Brine

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

Dissolve the primary amine in anhydrous CH₂Cl₂ in a round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon).

Cool the solution to 0°C using an ice bath.

Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.

Add o-nitrobenzenesulfonyl chloride portion-wise over 5-10 minutes, ensuring the

temperature remains below 5°C.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature.

Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

Upon completion, dilute the reaction mixture with CH₂Cl₂.

Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution

(1x), and brine (1x).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under

reduced pressure to obtain the nosylated amine.

Amine Protection (Nosylation) Workflow

Start

Primary Amine
Base (e.g., Pyridine)
in Anhydrous Solvent

Add o-Nitrobenzenesulfonyl
Chloride at 0°C

Stir at Room Temperature
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Dilute and perform
acid-base extractions

Dry and concentrate
the organic phase

Nosylated Amine
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General workflow for amine protection (Nosylation).
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Deprotection of Nosyl-Protected Amines
A key advantage of the nosyl group is its selective removal under mild conditions using thiol-

based nucleophiles.[8]

Experimental Protocol: Deprotection using Thiophenol
This protocol is adapted from the Fukuyama amine synthesis.[8]

Materials:

Nosylated amine (1.0 eq)

Thiophenol (2.5 eq)

Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

Acetonitrile or Dimethylformamide (DMF)

Procedure:

In a round-bottomed flask, dissolve the nosylated amine in acetonitrile or DMF.

Add thiophenol (2.5 eq) to the solution.

Add potassium carbonate (2.5 eq) to the stirred mixture.

Heat the reaction mixture (e.g., to 50°C) and monitor its progress by TLC or LC-MS.

After the reaction is complete, cool the mixture to room temperature and dilute it with water.

Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or ethyl acetate (3x).

Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove

excess thiophenol, and then with brine (1x).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the deprotected amine.
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Nosyl Group Deprotection Workflow
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General workflow for nosyl group deprotection.
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Role in the Synthesis of Biologically Active
Molecules
While o-nitrobenzenesulfonyl chloride itself is not directly involved in signaling pathways, it is a

critical reagent for the synthesis of various biologically active molecules, including

pharmaceuticals. The nosyl protecting group strategy has been employed in the synthesis of

complex natural products and drug candidates. For instance, p-nitrobenzenesulfonyl chloride, a

related compound, is an important intermediate in the preparation of drugs of the sulfanilamide

series.[9] The Fukuyama amine synthesis, which relies on the nosyl group, is a powerful

method for preparing secondary amines, which are common structural motifs in many

pharmaceuticals.[8]

Conclusion
o-Nitrobenzenesulfonyl chloride is an indispensable tool for chemists in research and drug

development. Its utility as an amine-protecting group, characterized by its robustness and mild

cleavage conditions, facilitates the efficient synthesis of complex molecules. The detailed

protocols and data presented in this guide are intended to support researchers in the effective

application of this versatile reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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